Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a compound with the CAS Number: 15803-27-7. It has a molecular weight of 168.2 and its IUPAC name is ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate .
Molecular Structure Analysis
The molecular formula of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is C8H12N2O2 . The InChI Code is 1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h4H2,1-3H3,(H,9,10) .Chemical Reactions Analysis
Pyrazoles, the family to which this compound belongs, are involved in a variety of chemical reactions. These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a solid at room temperature. It should be stored in a sealed container in a dry, cool, and well-ventilated place .Scientific Research Applications
Organic Synthesis and Reactivity
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate has been utilized in organic synthesis, showcasing its reactivity and utility in producing diverse chemical structures. For instance, studies have explored its reaction with hydrazines to generate regioisomeric pyrazoles under varying conditions, demonstrating its versatility in creating compounds with potential biological activities (Mikhed’kina et al., 2009). Additionally, the compound has been a precursor in the synthesis of novel pyrazole derivatives, which were evaluated for antimicrobial and anticancer activities, suggesting its significance in developing new therapeutic agents (Hafez et al., 2016).
Medicinal Chemistry Applications
In medicinal chemistry, the compound has been a key starting material or intermediate in synthesizing novel compounds with potential biological activities. Research has shown its application in creating pyrazole derivatives with antimicrobial and anticancer properties, highlighting its contribution to the discovery of new drugs (Hafez et al., 2016).
Materials Science and Corrosion Inhibition
Beyond pharmaceutical applications, ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate and its derivatives have been investigated for their potential in materials science, such as in corrosion inhibition studies. The compound's derivatives have demonstrated effectiveness in protecting steel against corrosion in acidic environments, offering insights into the development of new corrosion inhibitors for industrial applications (Tebbji et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
Pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Like other organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and light exposure .
properties
IUPAC Name |
ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h4H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKJSKVAOLQEDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577320 |
Source
|
Record name | Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
CAS RN |
15803-27-7 |
Source
|
Record name | Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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